molecular formula C22H11F3N2O8 B2497857 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one CAS No. 306280-20-6

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B2497857
CAS No.: 306280-20-6
M. Wt: 488.331
InChI Key: AHLYXCINYVTILA-UHFFFAOYSA-N
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Description

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one (CAS 306280-20-6) is a synthetic chromen-4-one derivative offered for research and development purposes. With a molecular weight of 488.333 g/mol , this compound belongs to a class of heterocyclic scaffolds that are recognized as excellent precursors for the synthesis of a variety of novel chemical entities with potential pharmacological activity . Chromen-4-one, the core structure of this compound, is a privileged scaffold in medicinal chemistry. Recent scientific studies on closely related 2-phenyl-4H-chromen-4-one derivatives have demonstrated significant anti-inflammatory potential by suppressing the production of key pro-inflammatory mediators such as nitric oxide (NO), IL-6, and TNF-α . This bioactivity is often mediated through the inhibition of the TLR4/MAPK signaling pathway . Furthermore, other structural analogs have been investigated as inhibitors of anti-apoptotic proteins and for their effects on the central nervous system . This specific compound, with its unique phenoxy substitution pattern featuring nitro and trifluoromethyl groups, is a valuable chemical tool for researchers exploring new therapeutic agents, structure-activity relationships (SAR), and novel mechanisms of action in fields including immunology, oncology, and medicinal chemistry. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11F3N2O8/c23-22(24,25)12-6-14(26(30)31)21(15(7-12)27(32)33)34-13-8-16(28)20-17(29)10-18(35-19(20)9-13)11-4-2-1-3-5-11/h1-10,28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLYXCINYVTILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11F3N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dinitro-4-(trifluoromethyl)phenol and 5-hydroxy-2-phenyl-4H-chromen-4-one.

    Etherification: The phenol group of 2,6-dinitro-4-(trifluoromethyl)phenol is etherified with 5-hydroxy-2-phenyl-4H-chromen-4-one under basic conditions, often using potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.

    Automated Purification: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

The unique structure of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one suggests various therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of this compound have shown activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Antioxidant Properties : The presence of hydroxyl groups in the chromone structure is associated with antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Agricultural Applications

The compound's reactivity and biological activity suggest potential uses in agriculture:

  • Pesticide Development : Similar compounds have been explored for their insecticidal and fungicidal properties. The dinitro and trifluoromethyl groups may enhance the effectiveness of these compounds against pests and diseases in crops .

Materials Science

The unique structural features of this compound could lead to innovative applications in materials science:

  • Polymer Chemistry : The functional groups present may allow for the incorporation of this compound into polymer matrices, potentially improving material properties such as thermal stability and chemical resistance.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one, a comparative analysis with structurally related compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
7-HydroxyflavoneHydroxy group on flavone backboneStrong antioxidant activity
6-MethoxyflavoneMethoxy group instead of hydroxyExhibits anti-inflammatory properties
5-HydroxyflavoneHydroxy group at different positionUsed in dietary supplements

The combination of dinitro and trifluoromethyl substitutions in 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one enhances its reactivity compared to other flavonoids .

Case Studies

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various strains, including Candida albicans and Penicillium chrysogenum. The minimum inhibitory concentration (MIC) values indicated strong potential for development as an antimicrobial agent .
  • Synthesis and Characterization : Research involving the synthesis of similar chromenone derivatives highlighted the importance of structural modifications on biological activity. Techniques such as mass spectrometry and X-ray crystallography were employed to confirm structures and evaluate their properties .

Mechanism of Action

The mechanism by which 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one exerts its effects involves several pathways:

    Electron-Withdrawing Effects: The nitro and trifluoromethyl groups withdraw electrons, stabilizing reactive intermediates in chemical reactions.

    Hydrogen Bonding: The hydroxyl group can form hydrogen bonds, influencing the compound’s interaction with biological targets.

    Enzyme Interaction: The compound may inhibit enzymes by binding to their active sites, particularly those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,4-dinitrophenoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one
  • 7-(2-nitro-4-trifluoromethylphenoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one
  • 7-(2,6-dinitro-4-trifluoromethylphenoxy)-3-phenoxy-2-methyl-chromen-4-one

Uniqueness

  • Electron-Withdrawing Groups : The presence of both nitro and trifluoromethyl groups makes it more electron-deficient compared to similar compounds, enhancing its reactivity and potential applications.
  • Hydroxyl Group : The hydroxyl group at the 5-position provides additional sites for hydrogen bonding and reactivity, distinguishing it from other similar compounds.

Biological Activity

7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a chromone backbone with various functional groups that may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H11F3N2O8C_{22}H_{11}F_{3}N_{2}O_{8} with a molecular weight of 488.33 g/mol. The structure includes a chromenone core, a hydroxy group at the 5-position, and a phenyl group at the 2-position, along with a dinitrophenoxy moiety and trifluoromethyl substitution, which enhance its chemical reactivity and biological potential .

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antioxidant Activity : The presence of hydroxyl groups contributes to free radical scavenging capabilities.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Inhibition of Enzymatic Activity : Compounds like this one may inhibit enzymes such as cholinesterases and cyclooxygenases, which are relevant in neurodegenerative diseases and inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Electron-Withdrawing Effects : The trifluoromethyl group enhances lipophilicity and membrane permeability, facilitating interactions with biological targets.
  • Hydrogen Bonding : The presence of halogen atoms can form hydrogen bonds with enzyme active sites, increasing binding affinity .
  • Structure-Activity Relationship (SAR) : Variations in substituents significantly affect the compound's inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating the importance of specific structural configurations .

In Vitro Studies

Research has shown that derivatives of this compound exhibit moderate inhibition against AChE and BChE:

CompoundAChE IC50 (μM)BChE IC50 (μM)
7-Dinitro Compound10.47.7
4-Trifluoromethyl Derivative5.49.9

These studies highlight the potential for this compound in treating conditions like Alzheimer's disease by enhancing cholinergic function through enzyme inhibition .

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays, where similar chromone derivatives showed significant activity:

CompoundDPPH Scavenging Activity (%)
Chromone Derivative A78%
Chromone Derivative B85%
7-Dinitro CompoundTBD

This indicates that the compound may help mitigate oxidative stress-related damage .

Q & A

Q. Q1. What are the recommended synthetic pathways for 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one, and what methodological challenges arise during synthesis?

Answer: The synthesis of this compound likely involves multi-step functionalization of the chromen-4-one core. A plausible route includes:

Core formation : Condensation of substituted phenyl groups with a diketone precursor under acidic conditions (e.g., H₂SO₄ catalysis) to form the chromen-4-one scaffold .

Nitro and trifluoromethyl substitution : Electrophilic aromatic substitution (EAS) at the 2,6-positions using nitration reagents (e.g., HNO₃/H₂SO₄) and trifluoromethylation via Ullmann-type coupling .

Phenoxy linkage : Nucleophilic aromatic substitution (SNAr) between the hydroxyl group at position 5 and 2,6-dinitro-4-(trifluoromethyl)phenyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Challenges :

  • Regioselectivity : Competing nitration at undesired positions requires precise temperature control (-10°C to 0°C) and stoichiometric monitoring .
  • Stability : The nitro groups may decompose under prolonged heating; microwave-assisted synthesis can mitigate this .

Q. Q2. How can researchers verify the structural integrity of this compound, and what analytical techniques are most reliable?

Answer: A combination of spectroscopic and crystallographic methods is essential:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro, trifluoromethyl, phenoxy groups) via chemical shifts (e.g., CF₃ at δ ~110–120 ppm in ¹³C NMR) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .

High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ with <2 ppm error) .

X-ray Crystallography : Resolve ambiguities in nitro-group orientation and confirm the chromen-4-one backbone geometry (e.g., dihedral angles between rings) .

Advanced Research Questions

Q. Q3. How can conflicting solubility data (e.g., hydrophobicity vs. polar functional groups) be reconciled for bioassay optimization?

Answer: Contradictory solubility profiles (e.g., notes hydrophobicity despite hydroxyl/nitro groups) require systematic analysis:

Solvent Screening : Test in DMSO (polar aprotic) for initial dissolution, followed by dilution in PBS (pH 7.4) for biological assays .

Dynamic Light Scattering (DLS) : Monitor aggregation at varying concentrations (e.g., 1–100 µM) to identify micelle formation thresholds .

Co-solvent Systems : Use cyclodextrins or PEG-based surfactants to enhance aqueous solubility without altering bioactivity .

Q. Q4. What experimental designs are optimal for assessing the compound’s ecological toxicity, given limited ecotoxicological data?

Answer: Adapt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

Tiered Testing :

  • Acute Toxicity (48–96 hr) : Use Daphnia magna or Vibrio fischeri bioluminescence assays to estimate LC₅₀ .
  • Chronic Toxicity (21–28 days) : Evaluate reproductive impacts on Ceriodaphnia dubia at sublethal concentrations (1–10 µg/L) .

Fate and Transport Modeling :

  • QSPR Models : Predict log Kow and soil sorption coefficients (Kd) from molecular descriptors .
  • Column Leaching Studies : Simulate mobility in soil matrices (e.g., loam vs. sand) under varying pH (4–9) .

Q. Q5. How can researchers resolve discrepancies in reported antioxidant activity of structurally similar chromen-4-one derivatives?

Answer: Address variability via standardized protocols:

Assay Harmonization :

  • DPPH/ABTS Radical Scavenging : Normalize results to Trolox equivalents under controlled pH and temperature .
  • ORAC Assay : Quantify area under the curve (AUC) with fluorescein as a probe to minimize interference from nitro groups .

Structure-Activity Relationships (SAR) :

  • Electron-Withdrawing Effects : Nitro/trifluoromethyl groups may reduce antioxidant capacity by destabilizing phenolic radicals; compare with methoxy/hydroxy analogs .

Q. Q6. What safety protocols are critical for handling this compound in laboratory settings?

Answer: Based on GHS classifications of similar compounds ():

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (H315/H319 risks) .

Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-group degradation products (H335) .

Waste Disposal : Neutralize acidic byproducts (e.g., HNO₃ residues) with NaHCO₃ before disposal via licensed hazardous waste services .

Q. Methodological Note :

  • Data Triangulation : Cross-reference analytical results (e.g., HRMS + XRD) to mitigate instrumentation biases .
  • Negative Controls : Include solvent-only and scaffold-only (e.g., unsubstituted chromen-4-one) groups in bioassays to isolate substituent effects .

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